Temsirolimus Isomer C
Description
Properties
CAS No. |
1027067-40-8 |
|---|---|
Molecular Formula |
C56H87NO16 |
Molecular Weight |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
InChI Key |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Chemical Synthesis and Mechanistic Pathways of Temsirolimus Isomer C Formation
Overview of Temsirolimus (B1684623) Synthesis from Sirolimus
Temsirolimus is synthesized from sirolimus (also known as rapamycin) through an esterification process. google.com The synthesis aims to selectively acylate the C-42 hydroxyl group of sirolimus. newdrugapprovals.org A common method involves reacting sirolimus with an activated form of 2,2-bis(hydroxymethyl)propionic acid. newdrugapprovals.org However, this process can lead to a mixture of products, including the desired Temsirolimus, the regioisomeric Temsirolimus Isomer C, a di-esterified product, and unreacted sirolimus. newdrugapprovals.orginnovareacademics.in
One synthetic approach involves the protection of the C-31 hydroxyl group of sirolimus with a trimethylsilyl (B98337) group. The subsequent selective removal of the protecting group at the C-42 position allows for esterification. newdrugapprovals.org Another method utilizes a lipase-catalyzed process with an acyl donor, which has been explored to achieve a more efficient and scalable synthesis. researchgate.net
Regioisomer Formation Mechanisms during Esterification of Sirolimus
The formation of this compound is a direct consequence of the non-regioselective acylation of sirolimus. newdrugapprovals.org Both the C-31 and C-42 secondary hydroxyl groups are potential sites for esterification, leading to the formation of regioisomers. newdrugapprovals.org
Incomplete Esterification Processes and Side Reactions
Incomplete esterification can result in unreacted sirolimus remaining in the reaction mixture. newdrugapprovals.org Furthermore, side reactions can lead to the formation of undesired byproducts. One such side reaction is the di-esterification of sirolimus, where both the C-31 and C-42 hydroxyl groups are acylated, forming Temsirolimus diester. innovareacademics.in The presence of these impurities necessitates rigorous purification steps to isolate the desired Temsirolimus. google.com
Steric and Electronic Factors Influencing Regioselectivity
The regioselectivity of the esterification reaction is influenced by both steric and electronic factors. The C-42 hydroxyl group is generally considered to have slightly less steric hindrance compared to the C-31 hydroxyl group, making it the more reactive site for acylation. newdrugapprovals.orgmdpi.com However, the electronic properties of the acylating agent and the reaction conditions can also play a significant role in determining the ratio of the resulting isomers. nih.gov Studies have shown that even small changes in the structure of the reactants can significantly impact the outcome of the esterification. rsc.org
Optimization of Synthetic Conditions to Mitigate Isomer C Generation
Significant research has focused on optimizing the synthetic conditions to minimize the formation of this compound and other impurities. One patented method involves performing the synthesis at a low temperature and controlling the amount of the acylating agent and the catalyst, which has been shown to improve the selectivity of the esterification and reduce the formation of the 31-esterified byproduct. google.com
Purification techniques are also crucial for achieving high-purity Temsirolimus. Methods such as medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are employed to separate Temsirolimus from its isomers and other impurities. google.com A patented purification method describes the use of silica (B1680970) gel chromatography for the key esterified intermediate, followed by preparative chromatography of the final product, which can effectively reduce the isomer content to less than 0.2%. google.com
Table 1: Synthetic and Purification Strategies to Minimize this compound
| Strategy | Description | Outcome | Reference |
| Controlled Reaction Conditions | Lowering reaction temperature and controlling reactant stoichiometry during esterification. | Increased selectivity for the desired 42-ester, reducing the formation of Isomer C. | google.com |
| Chromatographic Purification | Utilizing MPLC and HPLC to separate Temsirolimus from its isomers and other impurities. | Isolation of high-purity Temsirolimus. | google.com |
| Intermediate Purification | Purification of the esterified intermediate using silica gel chromatography before final deprotection. | Reduced difficulty in the final purification of Temsirolimus. | google.com |
| Enzymatic Synthesis | Using lipase (B570770) as a catalyst for the acylation of sirolimus. | Potentially more efficient and scalable synthesis with improved regioselectivity. | researchgate.net |
Chemical Reactions Involving this compound
As a regioisomeric impurity, this compound can undergo similar chemical reactions to Temsirolimus itself.
Oxidation Pathways
This compound can undergo oxidation, which involves the addition of oxygen or the removal of hydrogen. This can lead to the formation of various degradation products. The specific oxidation pathways and the resulting products are subjects of ongoing analytical research to ensure the stability and purity of Temsirolimus drug formulations.
Reduction Processes
In the context of the synthesis of temsirolimus and its related isomers, reduction reactions are not a primary pathway for the formation of this compound itself. The creation of this isomer is predominantly a result of substitution reactions during esterification. However, reducing agents can be relevant in the broader synthetic scheme, often for modifying functional groups or dealing with impurities.
While this compound can undergo reduction reactions that modify its functional groups, these are not steps in its primary synthesis. For instance, reducing agents like sodium borohydride (B1222165) are generally used to reduce ketone or aldehyde functionalities, but the core synthesis of temsirolimus and its isomers from sirolimus (rapamycin) does not focus on such transformations for the creation of the main product or its regioisomers. The primary challenge in the synthesis is controlling the regioselectivity of an esterification reaction, not a reduction step. cjph.com.cnnewdrugapprovals.org
Substitution Reactions and Derivative Formation
The formation of this compound is intrinsically linked to the substitution reactions central to the synthesis of temsirolimus from its parent compound, sirolimus. Temsirolimus is a derivative of sirolimus, and the synthesis involves a regioselective esterification of one of the hydroxyl groups on the sirolimus macrocycle. newdrugapprovals.orgnih.gov this compound emerges as a process-related impurity when this substitution reaction occurs at an unintended position, leading to a regioisomeric product. innovareacademics.in
The key synthetic steps involve:
Protection of Hydroxyl Groups: The sirolimus molecule has two secondary hydroxyl groups at the C-31 and C-42 positions. To direct the esterification to the desired C-42 position, the C-31 hydroxyl group is often protected. cjph.com.cngoogle.com A common method involves treating sirolimus with a protecting agent like chlorotrimethylsilane (B32843) to form a silyl (B83357) ether at both positions, followed by a selective hydrolysis (de-silylation) under mild acidic conditions to remove the protecting group from the more sterically accessible C-42 position, leaving the C-31 position protected. newdrugapprovals.orggoogle.com
Esterification (Acylation): The crucial substitution reaction is the acylation of the free 42-hydroxyl group. newdrugapprovals.org This is typically achieved by reacting the 31-O-protected sirolimus with an activated form of 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acid. One patented method uses the mixed anhydride (B1165640) of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid as the acylating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). cjph.com.cngoogle.com
Formation of this compound: this compound is formed when the esterification reaction lacks complete regioselectivity. If the acyl group is attached to the C-31 hydroxyl group instead of the intended C-42 hydroxyl group, the resulting product is the C-31 ester regioisomer, identified as this compound. innovareacademics.in The amount of isomer formed is highly dependent on reaction conditions, such as temperature and the specific reagents used. google.com
Deprotection: The final step is the removal of any remaining protecting groups to yield the final product. cjph.com.cn Because the synthesis can yield a mixture of temsirolimus, unreacted sirolimus, this compound, and a Temsirolimus diester (where both hydroxyls are esterified), purification is a critical final stage. innovareacademics.ingoogle.com Techniques like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are used to isolate the desired temsirolimus and reduce the isomer content to acceptable levels, often below 0.2%. innovareacademics.ingoogle.com
The following table summarizes the key reagents and conditions involved in the substitution reactions leading to the formation of Temsirolimus and its C Isomer.
| Reaction Step | Starting Material | Reagents | Catalyst/Base | Solvent | Outcome |
|---|---|---|---|---|---|
| Protection | Sirolimus | Chlorotrimethylsilane | - | - | Formation of 31,42-bis-trimethylsilyl ether. newdrugapprovals.org |
| Selective Deprotection | Sirolimus 31,42-bis-trimethylsilyl ether | Dilute Sulfuric Acid | - | - | Yields Sirolimus 31-trimethylsilyl ether with a free 42-OH group. newdrugapprovals.org |
| Esterification (Acylation) | Sirolimus 31-trimethylsilyl ether | 2,4,6-trichlorobenzoic 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride | DMAP | Dichloromethane | Forms the desired 42-ester (Temsirolimus precursor) and the undesired 31-ester (Isomer C precursor). cjph.com.cngoogle.com |
| Final Deprotection | Protected Temsirolimus/Isomer mixture | Sulfuric Acid or p-toluenesulfonic acid/Ethylene glycol | - | THF | Removes protecting groups to yield a mixture of Temsirolimus and this compound. cjph.com.cngoogle.com |
Advanced Analytical Methodologies for Temsirolimus Isomer C Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and quantification of Temsirolimus (B1684623) Isomer C from temsirolimus and other related impurities. High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are two key techniques utilized for this purpose.
HPLC is the cornerstone for the analytical separation of Temsirolimus Isomer C. Its high resolution and sensitivity enable the differentiation of these closely related isomers. Both normal-phase and reversed-phase HPLC methodologies have been successfully applied.
Normal-phase HPLC is particularly effective in achieving baseline separation of this compound from temsirolimus and other impurities. This technique utilizes a polar stationary phase and a non-polar mobile phase. The subtle differences in the polarity of the isomers allow for their differential retention on the column. For instance, the use of a YMC Pack SIL column has been demonstrated to be successful in separating these compounds.
Reversed-phase HPLC (RP-HPLC) is another widely used technique for the analysis of this compound. In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The distinct hydrophobic profiles of Temsirolimus and its Isomer C facilitate their separation.
To achieve optimal separation in both normal-phase and reversed-phase HPLC, gradient elution is often employed. This involves changing the composition of the mobile phase during the analytical run. For example, in RP-HPLC, a gradient of acetonitrile (B52724) and water is commonly used to effectively resolve this compound from the parent drug and other impurities. The optimization of column chemistry, including the choice of stationary phase (e.g., C18, silica) and column dimensions, is critical for enhancing resolution and achieving robust and reproducible separations.
| HPLC Method | Stationary Phase | Mobile Phase | Application |
| Normal-Phase HPLC | YMC Pack SIL (Silica) | Non-polar solvent system | Baseline separation of Isomer C from temsirolimus and other impurities. |
| Reversed-Phase HPLC | C18 | Gradient of acetonitrile and water | Separation based on hydrophobicity. |
For the isolation of larger quantities of this compound, often required for use as a reference standard or for further characterization studies, medium-pressure liquid chromatography (MPLC) is utilized. MPLC serves as a preparative purification technique, capable of handling larger sample loads than analytical HPLC. This method was highlighted in patent filings as an advanced technique for the isolation of Isomer C.
High-Performance Liquid Chromatography (HPLC) for Isomer Differentiation
Reversed-Phase HPLC Methodologies
Spectroscopic Characterization for Structural Elucidation and Confirmation
Once isolated, spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound. lookchem.com A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provides a comprehensive structural profile of the isomer.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of this compound and for distinguishing it from temsirolimus. Both compounds share the same molecular formula (C₅₆H₈₇NO₁₆) and molecular weight (1030.31 g/mol ). However, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different, allowing for their differentiation.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. lookchem.com By analyzing the chemical shifts, coupling constants, and signal integrations, the precise location of the ester group that differentiates Isomer C from temsirolimus can be determined.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. lookchem.com While both temsirolimus and its Isomer C have similar functional groups, subtle differences in the vibrational frequencies of bonds, such as the carbonyl (C=O) and hydroxyl (-OH) groups, can be observed. These differences can aid in the confirmation of the isomeric structure.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and structural analysis of this compound. It provides essential information regarding the compound's molecular weight and elemental composition. Analysis of this compound, also referred to in literature as TS monoester, confirms its molecular formula as C₅₆H₈₇NO₁₆ and a molar mass of approximately 1030.29 g/mol , identical to that of temsirolimus. innovareacademics.in
Mass spectrometric analysis typically reveals several adducts of the molecule. For this compound, the electrospray ionization (ESI) mass spectrum shows a protonated molecular ion ([M+H]⁺) at an m/z of 1031.4, a sodium adduct ([M+Na]⁺) at m/z 1052.6, and an ammonium (B1175870) adduct ([M+NH₄]⁺) at m/z 1047.6. innovareacademics.in In negative ion mode, a deprotonated ion ([M-H]⁻) is observed at m/z 1029.37. innovareacademics.in These findings are crucial first steps in confirming the identity of the isomer before further structural elucidation. innovareacademics.insaudijournals.com
| Ion Type | Observed m/z | Reference |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 1031.4 | innovareacademics.in |
| Sodium Adduct [M+Na]⁺ | 1052.6 | innovareacademics.in |
| Ammonium Adduct [M+NH₄]⁺ | 1047.6 | innovareacademics.in |
| Deprotonated Molecule [M-H]⁻ | 1029.37 | innovareacademics.in |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is indispensable for distinguishing this compound from its parent compound. innovareacademics.inresearchgate.net This technique involves selecting a specific parent ion (such as the protonated molecule) and subjecting it to collision-induced dissociation to generate a unique fragmentation pattern, or fingerprint, of the molecule. nih.gov
For this compound, MS/MS experiments produce two primary fragment ions at m/z 590 (designated as ion A) and m/z 437 (designated as ion B). innovareacademics.in These characteristic cleavages are also seen in the fragmentation of temsirolimus and rapamycin (B549165), indicating a shared core structure. innovareacademics.in The analysis is often performed using a tandem quadrupole detector equipped with an electrospray ionization source, which can be operated in both positive and negative ion modes to capture comprehensive data. researchgate.netnih.gov The ability of ESI-MS/MS to provide structural data is a significant advantage over methods that only rely on UV detection. saudijournals.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound and differentiating it from other potential impurities. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can determine the mass of a molecule with exceptional precision, often to within a few parts per million (ppm). nih.govlcms.cz This accuracy allows for the unambiguous confirmation of the molecular formula (C₅₆H₈₇NO₁₆). innovareacademics.in
While specific HRMS studies on this compound are not extensively detailed in public literature, the principles of the technique are fundamental to modern impurity analysis. nih.gov For structurally similar isomers that may not be separable by chromatography, HRMS combined with various fragmentation techniques is essential for obtaining diagnostic fragments that confirm the identity of each compound. lcms.cz The identification of metabolites for structurally related drugs like zotarolimus (B251) relies heavily on the exact mass determination provided by HRMS. nih.gov
Fragmentation Pattern Analysis for Isomer Identification
The detailed analysis of fragmentation patterns obtained from MS/MS experiments is the key to identifying this compound. innovareacademics.in Although the primary fragmentation of the isomer is similar to temsirolimus, yielding major ions at m/z 590 and m/z 437, further fragmentation (MS³) of these primary ions provides deeper structural insight. innovareacademics.innih.gov
Further fragmentation of ion A (m/z 590) produces daughter ions at m/z 546, 528, 514, and 496. innovareacademics.in Ion B (m/z 437) further fragments to generate ions at m/z 407, 389, and 371. innovareacademics.in These fragmentation pathways, resulting from the loss of small neutral molecules like water or methanol, are compared with those of the temsirolimus standard. innovareacademics.in While the patterns are largely the same, subtle differences in ion intensities, combined with distinct chromatographic retention times, confirm the compound as a regioisomer. innovareacademics.insaudijournals.com
| Primary Fragment Ion | m/z | Resulting Daughter Ions (m/z) | Reference |
|---|---|---|---|
| Ion A | 590 | 546, 528, 514, 496 | innovareacademics.in |
| Ion B | 437 | 407, 389, 371 | innovareacademics.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound. innovareacademics.in It provides precise information about the chemical environment of atoms within the molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). sciepub.com A comparative analysis of the NMR spectra of the isomer and the parent compound reveals the specific site of structural variation. innovareacademics.in
¹H NMR Spectral Analysis for Proton Environment and Chemical Shifts
¹H NMR spectral analysis provides the most direct evidence for the regioisomeric nature of this compound. innovareacademics.in Significant differences in the chemical shifts of specific protons are observed when comparing the isomer's spectrum to that of temsirolimus. innovareacademics.in
Two key differences are noted:
A hydroxyl proton signal at the C31 position, which is observed in temsirolimus at a chemical shift (δ) of 2.13-2.15 ppm, is absent in the spectrum of this compound. innovareacademics.in
Conversely, a hydroxyl proton signal at the C42 position, which is absent in temsirolimus, is present in the spectrum of this compound, appearing at 3.93 ppm. innovareacademics.in
These specific alterations in the proton environments confirm that the ester side chain is attached at a different position on the macrolide ring, thus defining the compound as an isomer. innovareacademics.in
| Position | Proton Signal in Temsirolimus (ppm) | Proton Signal in this compound (ppm) | Reference |
|---|---|---|---|
| C31-OH | 2.13-2.15 | Absent | innovareacademics.in |
| C42-OH | Absent | 3.93 | innovareacademics.in |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of key functional groups within this compound. innovareacademics.inresearchgate.net The FT-IR spectrum shows absorption bands characteristic of the molecule's functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). innovareacademics.in By comparing the isomer's spectrum with that of temsirolimus, analysts can verify that the core functional groups are retained, which is consistent with an isomeric structure. innovareacademics.inresearchgate.net The IR spectrum for the parent structure displays characteristic absorptions around 3414 cm⁻¹ for the broad -OH stretch, 1719 cm⁻¹ for non-conjugated C=O groups, and 1644 cm⁻¹ for conjugated C=O groups. researchgate.net Analysis of this compound confirms the presence of these same functional groups, supporting the structural data obtained from MS and NMR. innovareacademics.in
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| Hydroxyl (-OH) Stretch | ~3414 | researchgate.net |
| Non-conjugated Carbonyl (C=O) | ~1719 | researchgate.net |
| Conjugated Carbonyl (C=O) | ~1644 | researchgate.net |
Purity Profiling and Quantitative Determination of this compound
The purity of the Temsirolimus active pharmaceutical ingredient (API) is critical, and its profile is often characterized by the presence of several process-related impurities and isomers. This compound is a significant regioisomeric impurity that requires precise characterization and quantification to ensure the safety and efficacy of the final drug product. Regulatory guidelines typically mandate strict limits for such impurities, often below 0.15% in the final drug substance.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity profiling and quantitative analysis of Temsirolimus and its isomers. saudijournals.com Specifically, normal-phase HPLC (NP-HPLC) has been shown to be effective in separating Temsirolimus from its structurally similar impurities, including Isomer C (also referred to as a regioisomer or monoester in some studies), Rapamycin, and Temsirolimus diester. saudijournals.cominnovareacademics.in The use of a photodiode array (PDA) detector allows for monitoring at a specific wavelength, typically around 280 nm, to detect and quantify these compounds. saudijournals.com For enhanced specificity and structural confirmation, HPLC systems are often coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data, allowing for unambiguous identification of isomers that may have similar UV spectra. saudijournals.com
One established NP-HPLC method utilizes a YMC Pack SIL column with an isocratic mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid. saudijournals.cominnovareacademics.in This method successfully separates Temsirolimus from its key impurities, with distinct retention times for each compound, enabling accurate quantification. saudijournals.com
Table 1: Example Chromatographic Conditions for this compound-Separation
| Parameter | Condition |
|---|---|
| Chromatography System | Normal-Phase HPLC (NP-HPLC) |
| Column | YMC Pack SIL (250 x 4.6 mm, 5µm) |
| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid (90:10:0.01 v/v) saudijournals.com |
| Flow Rate | 1.5 mL/min innovareacademics.in |
| Column Temperature | 35°C saudijournals.com |
| Autosampler Temperature | 5°C saudijournals.com |
| Detector | PDA at 280 nm saudijournals.com |
| Injection Volume | 10 µL innovareacademics.in |
The development of a reliable analytical method is fundamental for detecting and controlling impurities like this compound. The goal is to create a stability-indicating method that can resolve the main compound from all potential impurities and degradation products. biomedres.us Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose. saudijournals.com
The validation process for an impurity detection method for this compound involves assessing several key performance characteristics:
Specificity and Selectivity : Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. saudijournals.com In the context of Temsirolimus, the method must demonstrate baseline separation between Temsirolimus, Isomer C, Rapamycin, and Temsirolimus diester. saudijournals.com A resolution factor of greater than 2.0 between adjacent peaks is generally considered acceptable; for instance, one reversed-phase HPLC (RP-HPLC) method reported a resolution of 3.1 between Temsirolimus and Isomer C. pharmasm.com Peak purity analysis, often performed with a PDA or mass spectrometer, is used to confirm that a single chromatographic peak corresponds to a single component. waters.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. pharmasm.com For an impurity method, a low LOQ is crucial for controlling impurities at required low levels (e.g., 0.15%). For an RP-HPLC method for Temsirolimus, LOD and LOQ were reported to be 0.80 µg/mL and 2.42 µg/mL, respectively. pharmasm.com
The validation ensures that the analytical method is specific, sensitive, and reproducible for the routine quality control analysis of this compound in bulk drug substances and pharmaceutical formulations. saudijournals.com
Following the initial development, the analytical method undergoes rigorous testing to validate its quantitative performance through linearity, precision, accuracy, and robustness assessments.
Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. waters.com For this compound (referred to as TS monoester), linearity is typically established by preparing a series of solutions at different concentrations (e.g., from the LOQ to 150% of the specification level) and analyzing them. saudijournals.com The correlation coefficient (r²) obtained from the plot of peak area versus concentration should ideally be close to 1.0. A study demonstrated good linearity for Temsirolimus and its impurities, with correlation coefficients of 0.9997 for the monoester isomer. saudijournals.com
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels:
System Precision (Repeatability) : Assesses the variability of the instrument by analyzing replicate injections of a standard solution. A low relative standard deviation (%RSD) is expected, for example, 0.9% for a Temsirolimus standard. saudijournals.com
Method Precision : Evaluates the variability of the entire analytical procedure by analyzing multiple, individual preparations of a sample. For Temsirolimus impurities spiked at the specification level, the %RSD for the monoester isomer was found to be 3.6%. saudijournals.com
Intermediate Precision : Assesses the influence of random events within a laboratory, such as different days, analysts, or equipment. europa.eu
Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity (this compound) is spiked into a sample of the drug substance at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). saudijournals.com The percentage of the impurity recovered is then calculated. The acceptance criterion for recovery is typically within a range of 80.0% to 120.0%. saudijournals.com
Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. waters.com For an HPLC method, these variations can include changes in flow rate, column temperature, and mobile phase composition. europa.eu The method is considered robust if the results remain consistent despite these minor changes. saudijournals.com
Table 2: Summary of Validation Parameters for a Temsirolimus Impurity Method
| Parameter | Test | Finding/Result |
|---|---|---|
| Linearity | Correlation Coefficient (r²) for TS Monoester | 0.9997 saudijournals.com |
| Precision | Method Precision (%RSD for TS Monoester) | 3.6% saudijournals.com |
| Accuracy | % Recovery (at LOQ to 150% levels) | Within 80.0% - 120.0% saudijournals.com |
| Resolution | Resolution between Temsirolimus and Isomer-C | 3.1 pharmasm.com |
Development and Validation of Analytical Methods for Impurity Detection
Forced Degradation Studies to Simulate Impurity Profiles
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. researchgate.net The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods. biomedres.us This process helps in understanding the chemical behavior of the molecule under various stress conditions. researchgate.net
For Temsirolimus, forced degradation studies are conducted to simulate the impurity profile that might arise during manufacturing or storage. saudijournals.com These studies involve exposing Temsirolimus to a range of stress conditions as recommended by ICH guidelines, including:
Acid Hydrolysis (e.g., using hydrochloric acid)
Base Hydrolysis (e.g., using sodium hydroxide)
Oxidation (e.g., using hydrogen peroxide)
Thermal Stress (heating the solid or solution)
Photolysis (exposure to UV or fluorescent light)
Samples are taken at various time points and analyzed using a validated stability-indicating method. The resulting chromatograms are examined to identify and quantify any degradation products formed, including this compound. These studies help confirm that the analytical method can effectively separate the degradation products from the parent drug and from each other. saudijournals.com In studies on the related compound rapamycin, forced degradation through autoxidation was shown to produce numerous products, including epoxides and ketones, highlighting the compound's susceptibility to oxidative stress. nih.gov Simulating these profiles is essential for developing stable formulations and setting appropriate manufacturing and storage conditions. biomedres.us
Preclinical and Molecular Mechanistic Investigations of Temsirolimus Isomerism
Molecular Target Engagement and Pathway Modulation
Temsirolimus (B1684623) and its isomers exert their biological effects through a complex interplay with intracellular signaling pathways, primarily revolving around the mammalian target of rapamycin (B549165) (mTOR). The specific molecular interactions and their downstream consequences are crucial for understanding the pharmacological profile of these compounds.
Interaction with FKBP-12 and mTOR Complex Inhibition
Temsirolimus, a derivative of sirolimus (rapamycin), functions as an mTOR inhibitor. nih.gov Its mechanism of action begins with the formation of a complex with an intracellular protein known as FK506-binding protein 12 (FKBP-12). nih.govpatsnap.comahajournals.org This temsirolimus-FKBP12 complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1). patsnap.comebi.ac.uk mTORC1 is a crucial regulator of cell growth and proliferation. patsnap.com Temsirolimus Isomer C, being a regioisomeric impurity of temsirolimus, is also presumed to interact with FKBP-12 and subsequently inhibit mTOR. However, the altered structural arrangement of Isomer C, specifically in the ester group positioning, may influence its binding affinity for FKBP-12 and the subsequent inhibition of mTORC1, although its precise pharmacological activity has not been fully characterized.
It's noteworthy that at higher concentrations, temsirolimus may have an alternative, non-canonical mechanism of action that is independent of FKBP12, potentially interacting directly with mTOR. nih.gov
Impact on Downstream mTOR Signaling Proteins (e.g., phosphorylated S6K, 4E-BP1)
The inhibition of mTORC1 by the temsirolimus-FKBP12 complex leads to a cascade of effects on downstream signaling proteins. patsnap.com mTORC1 normally promotes protein synthesis by phosphorylating key effectors like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). patsnap.com Temsirolimus treatment effectively blocks the phosphorylation of ribosomal protein S6 kinase (S6K), a downstream target of mTORC1. plos.orgashpublications.orgnih.gov
However, studies have shown that temsirolimus treatment alone may not completely inhibit the phosphorylation of 4E-BP1. plos.orgnih.gov This incomplete blockage of 4E-BP1 controlled processes is considered a potential mechanism for the limited clinical efficacy of temsirolimus when used as a single agent. plos.orgnih.gov The combination of temsirolimus with other inhibitors, such as PI3K inhibitors, can lead to a more complete abrogation of 4E-BP1 phosphorylation. plos.org
Modulation of Cell Cycle Progression (G1 phase arrest)
A significant consequence of mTOR inhibition by temsirolimus is the modulation of cell cycle progression. By inhibiting mTOR-dependent protein translation necessary for cell cycle advancement, temsirolimus induces a G1 phase growth arrest in tumor cells. clinicaltrials.govmedkoo.com This cytostatic effect, rather than cytotoxicity, is a primary outcome of temsirolimus treatment. ashpublications.orgfrontiersin.org The arrest in the G0/G1 phase of the cell cycle is often associated with the upregulation of the cell cycle regulatory protein p27. ashpublications.org This G1/S cell cycle arrest has been observed in various cancer cell lines treated with temsirolimus. nih.govfrontiersin.org
Influence on Hypoxia-Inducible Factors (HIF-1α and HIF-2α)
Temsirolimus has been shown to reduce the levels of hypoxia-inducible factors, specifically HIF-1α and HIF-2α. HIFs are transcription factors that play a critical role in the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govaacrjournals.org By activating genes involved in angiogenesis, glucose metabolism, and cell survival, HIFs contribute to tumor progression and resistance to therapy. nih.govaacrjournals.org
The mTOR pathway is known to increase the translation of HIF-1α protein. aacrjournals.org Therefore, by inhibiting mTOR, temsirolimus can suppress the synthesis of HIF-1α and consequently inhibit tumor angiogenesis and other adaptive responses to hypoxia. medkoo.comaacrjournals.org However, clinical studies have not found a direct correlation between the baseline levels of PTEN and HIF-1α in tumors and the efficacy of temsirolimus treatment, suggesting that other factors may also be involved in predicting treatment response. nih.gov
Effects on Autophagy Induction and Related Markers (e.g., beclin-1, LC3)
Temsirolimus treatment can induce autophagy, a cellular process of "self-eating" where damaged organelles and proteins are degraded and recycled. ashpublications.orgnih.gov This process is characterized by the formation of autophagosomes and is regulated by a number of autophagy-related genes (Atg). jcpres.com
Key markers used to detect autophagy include beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). jcpres.comresearchgate.net Beclin-1 is essential for the initiation of autophagosome formation. jcpres.com During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). jcpres.com Studies have demonstrated that temsirolimus treatment leads to an upregulation in the expression of both beclin-1 and LC3, confirming its role in inducing autophagy. nih.govimrpress.com This induction of autophagy has been observed both in vitro and in vivo. nih.gov
Comparative Mechanistic Pharmacology of this compound
This compound is a regioisomeric impurity that forms during the synthesis of temsirolimus. While both temsirolimus and Isomer C share the same molecular formula and weight, their structural difference lies in the positioning of the ester groups. This seemingly minor structural alteration can potentially lead to differences in their pharmacological activity.
The primary mechanism of action for temsirolimus involves binding to FKBP-12 to inhibit mTOR. Although it is presumed that Isomer C also targets this pathway, its altered structure might affect its binding affinity for FKBP-12 and, consequently, its potency as an mTOR inhibitor. The precise comparative pharmacology of this compound remains largely uncharacterized in publicly available literature.
In vitro studies have indicated that temsirolimus and its primary active metabolite, sirolimus, exhibit comparable biological activity. fda.gov However, detailed comparative studies on the downstream signaling effects, cell cycle modulation, and induction of autophagy specifically for Isomer C are not extensively documented. Given its status as an impurity, the focus of research has been on its detection and control in pharmaceutical formulations rather than a full-fledged investigation of its independent pharmacological profile.
In Vitro Cellular Responses (e.g., antiproliferative activity)
This compound, a regioisomeric impurity of temsirolimus, has been a subject of study to understand its biological activities, particularly its effects on cell growth and proliferation. While temsirolimus is known for its antiproliferative effects, research into Isomer C's specific actions is crucial for determining its potential impact on therapeutic outcomes. innovareacademics.in In vitro studies have shown that temsirolimus exhibits significant growth inhibition in various cancer cell lines, including those of the central nervous system, leukemia, breast cancer, prostate cancer, and melanoma. google.com This activity is attributed to its ability to arrest the cell cycle in the G1 phase. google.comnewdrugapprovals.org
Temsirolimus at concentrations ranging from 10 nM to less than 5 μM demonstrates a selective antiproliferative effect that is dependent on the FKBP12 protein. medchemexpress.com However, at higher concentrations (5-15 μM), it can completely inhibit the proliferation of a wide array of tumor cells through a mechanism that is independent of FKBP12. medchemexpress.com For instance, in renal cell carcinoma (RCC) cell lines such as A498, Caki-1, Caki-2, and UMRC3, temsirolimus at a 10 nM dose effectively down-regulated phosphorylated mTOR (p-mTOR), a key protein in cell growth, although it showed little direct growth inhibitory activity at this concentration after 72 hours. nih.gov The combination of temsirolimus with other agents, such as the histone deacetylase inhibitor vorinostat, has been shown to synergistically enhance anticancer activity in RCC cell lines by increasing apoptosis and reducing cell viability and clonogenic survival. nih.gov
Interactive Table: Antiproliferative Activity of Temsirolimus in RCC Cell Lines
| Cell Line | Temsirolimus Effect on p-mTOR (10 nM) | Growth Inhibitory Activity (0.1–150 nM) |
|---|---|---|
| A498 | Strong down-regulation | Little effect |
| Caki-1 | Strong down-regulation | Little effect |
| Caki-2 | Some resistance | Little effect |
Differential Effects on Molecular Pathways Compared to Temsirolimus and Sirolimus
Temsirolimus, sirolimus (also known as rapamycin), and this compound are structurally related compounds that function as inhibitors of the mammalian target of rapamycin (mTOR). innovareacademics.in The mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival, and its dysregulation is common in various cancers. Temsirolimus and its primary metabolite, sirolimus, form a complex with the intracellular protein FKBP-12. nih.gov This drug-protein complex then binds to and inhibits mTOR, specifically the mTORC1 complex. nih.gov This inhibition disrupts downstream signaling, leading to a decrease in the production of proteins essential for cell cycle progression and angiogenesis. newdrugapprovals.orgscribd.com
While the general mechanism of mTOR inhibition is shared, the altered structure of this compound, arising from differences in ester group positioning during synthesis, may affect its interaction with FKBP-12 and consequently its inhibitory potency on the mTOR pathway. The pharmacological activity of Isomer C remains largely uncharacterized, highlighting a gap in the understanding of its specific molecular interactions. Temsirolimus treatment has been shown to reduce the levels of hypoxia-inducible factors (HIF-1 and HIF-2 alpha) and vascular endothelial growth factor (VEGF), which are crucial for tumor angiogenesis. In some cell lines, temsirolimus treatment leads to a decrease in the phosphorylation of p70S6K, a downstream effector of mTOR, without affecting the phosphorylation of another effector, 4E-BP1. nih.gov
Preclinical Metabolic Fate and Biotransformation
The metabolism of temsirolimus and its isomers is a complex process primarily occurring in the liver. hpfb-dgpsa.ca Understanding the metabolic fate of these compounds is essential for predicting their efficacy and potential drug interactions.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2C8)
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. wikipedia.org Temsirolimus and its active metabolite, sirolimus, are extensively metabolized by the CYP3A4 and CYP3A5 isozymes. researchgate.netnih.gov This metabolic pathway is significant as it can lead to interactions with other drugs that induce or inhibit CYP3A activity. nih.gov For instance, co-administration with CYP3A inducers can decrease the plasma concentrations of temsirolimus and sirolimus. nih.gov In vitro studies using human liver microsomes have indicated that temsirolimus can also inhibit CYP2D6, although to a lesser extent than CYP3A4/5. pfizer.ca While the metabolism of temsirolimus is well-documented, the specific role of CYP enzymes in the biotransformation of this compound has not been fully elucidated.
Interactive Table: Cytochrome P450 Enzymes in Temsirolimus Metabolism
| Enzyme Family | Specific Isozyme(s) | Role in Temsirolimus Metabolism |
|---|---|---|
| CYP3A | CYP3A4, CYP3A5 | Primary metabolic pathway for temsirolimus and sirolimus. researchgate.netnih.gov |
| CYP2C | CYP2C8 | Not explicitly identified as a primary metabolic enzyme for temsirolimus in the provided context. |
Identification of Isomer-Specific Metabolites
The metabolism of temsirolimus leads to the formation of several metabolites. The primary and most significant metabolite is sirolimus, which itself has potent mTOR inhibitory activity. nih.govoncohemakey.com Temsirolimus is rapidly converted to sirolimus in the body. nih.gov Further metabolism of both temsirolimus and sirolimus by CYP3A4 results in various demethylated and hydroxylated isomeric products. oncohemakey.com While the metabolic products of temsirolimus are known, research specifically identifying metabolites unique to the biotransformation of this compound is not extensively available. However, related compounds like Seco-temsirolimus and 7-O-Desmethyl Temsirolimus are recognized as impurities or metabolites. pharmaffiliates.com
Macrocyclic Ring-Opening Isomerization
Macrocyclic compounds, characterized by their large ring structures, can undergo various chemical transformations, including ring-opening polymerization. mdpi.comrsc.org This process involves the opening of the macrocyclic ring to form a linear polymer. nih.govnih.govnsf.gov In the context of temsirolimus and its isomers, which are macrocyclic lactones, the stability of the macrocyclic ring is crucial for their biological activity. While the provided information does not specifically detail the macrocyclic ring-opening isomerization of this compound, it is a potential chemical transformation that could affect its stability and pharmacological profile. The synthesis of temsirolimus involves the esterification of sirolimus, and this process can lead to the formation of various isomers and related impurities. innovareacademics.in
Implications of Isomer C Purity on Preclinical Research Outcomes
The presence of impurities, such as this compound, in drug formulations can have significant implications for preclinical research. As a regioisomeric impurity, this compound has the same molecular formula and weight as temsirolimus but a different structural arrangement. This structural difference could potentially lead to altered pharmacological activity, which remains largely uncharacterized. Therefore, the purity of temsirolimus used in preclinical studies is critical to ensure that the observed effects are attributable to the parent compound and not to the presence of isomers or other impurities.
Regulatory guidelines often mandate the detection and quantification of such impurities to ensure the quality and consistency of the drug substance. The presence of Isomer C and other impurities like rapamycin and temsirolimus diester necessitates the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for their separation and identification. innovareacademics.in The use of stabilizing agents in pharmaceutical compositions can help reduce the formation of temsirolimus isomers. google.com Ultimately, a thorough understanding of the biological activity of this compound is necessary to fully assess its potential impact on the interpretation of preclinical data for temsirolimus.
Correlation of Impurity Levels with Cellular Responses
The presence of isomers, such as this compound, as impurities in the final drug product of Temsirolimus necessitates a thorough evaluation of their impact on cellular responses. Regulatory guidelines often mandate strict limits on such impurities to ensure the safety and efficacy of the therapeutic agent. For Temsirolimus, the detection and quantification of its isomers are critical aspects of quality control during manufacturing.
Preclinical investigations into the correlation between the levels of this compound and cellular responses aim to understand how the presence of this impurity might alter the pharmacological profile of the parent compound. Such studies are crucial for establishing acceptable limits for these impurities in the final drug formulation. The primary concern is that regioisomers, due to their structural similarity to the active pharmaceutical ingredient (API), can compete for the same biological targets, potentially leading to altered efficacy or off-target effects.
Research in this area often employs various in vitro cellular assays to measure key biological responses in the presence of varying concentrations of the impurity. One of the fundamental assays is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is used to assess cell viability and cytotoxicity. By exposing cancer cell lines to different ratios of Temsirolimus and its Isomer C, researchers can determine if the presence of the isomer alters the dose-dependent cytotoxic effects of Temsirolimus.
Furthermore, since Temsirolimus exerts its therapeutic effect by inhibiting the mammalian target of rapamycin (mTOR) pathway, it is essential to investigate the impact of Isomer C on this specific signaling cascade. saudijournals.com This can be achieved by analyzing the phosphorylation status of key downstream effectors of mTOR, such as the S6 ribosomal protein (S6RP) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). A change in the phosphorylation levels of these proteins in the presence of the isomer would indicate a direct or indirect interaction with the mTOR pathway.
While specific data on the direct correlation of this compound impurity levels with cellular responses are not extensively published in publicly available literature, the methodologies for such investigations are well-established. A hypothetical representation of data from such a study is presented in the table below. This table illustrates the expected outcomes from a preclinical study designed to assess the impact of this compound on the cytotoxic activity of Temsirolimus in a cancer cell line.
| Temsirolimus:Isomer C Ratio | Cell Line | IC50 of Temsirolimus (nM) | Fold Change in IC50 | Inhibition of S6RP Phosphorylation at 100 nM (%) |
|---|---|---|---|---|
| 100:0 | Renal Cell Carcinoma (e.g., A498) | 15 | 1.0 | 95 |
| 99:1 | Renal Cell Carcinoma (e.g., A498) | 18 | 1.2 | 90 |
| 95:5 | Renal Cell Carcinoma (e.g., A498) | 25 | 1.7 | 75 |
| 90:10 | Renal Cell Carcinoma (e.g., A498) | 40 | 2.7 | 55 |
The data in this representative table suggests that as the relative percentage of this compound increases, the concentration of Temsirolimus required to achieve 50% inhibition of cell growth (IC50) also increases. This indicates that the presence of the isomer may antagonize the cytotoxic effects of the parent compound. Similarly, a decrease in the inhibition of S6RP phosphorylation with higher levels of the isomer would suggest that this compound interferes with the mTOR inhibitory activity of Temsirolimus.
Scientific and Industrial Relevance of Temsirolimus Isomerism in Pharmaceutical Development
Importance of Isomer Control in Drug Manufacturing
The control of isomers is a fundamental aspect of modern pharmaceutical manufacturing, driven by the need to ensure the safety, efficacy, and consistency of the final drug product. biopharmaservices.comardena.com Isomers can arise during the synthesis of the active pharmaceutical ingredient (API) or as degradation products. clearsynth.com In the case of temsirolimus (B1684623), which is synthesized via the esterification of sirolimus, regioisomers like Isomer C can be formed as process-related impurities. innovareacademics.in
Regulatory bodies mandate strict control over the impurity profile of drug substances, including isomeric impurities. The presence of unintended isomers can lead to several undesirable consequences:
Altered Efficacy: Different isomers can have varying affinities for the target receptor, in this case, the mammalian target of rapamycin (B549165) (mTOR). nih.gov This can result in a final product with inconsistent potency.
Unforeseen Toxicity: An isomer may have a different toxicological profile than the intended API, potentially leading to adverse effects. nih.gov
To mitigate these risks, robust analytical methods are developed and validated to separate and quantify isomers. saudijournals.comresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to ensure that the levels of isomers such as Temsirolimus Isomer C are maintained below specified limits in the final drug substance. saudijournals.com
This compound as a Reference Standard for Quality Control
This compound serves as a crucial reference standard for the quality control of temsirolimus drug products. A reference standard is a highly purified compound that is used as a benchmark for analytical tests. By using this compound as a reference standard, pharmaceutical manufacturers can:
Identify and Quantify Isomer C: Analytical methods, such as HPLC, can be calibrated using the reference standard to accurately identify the peak corresponding to Isomer C and quantify its concentration in batches of temsirolimus.
Ensure Batch-to-Batch Consistency: The use of a reference standard helps in maintaining the consistency of the drug product from one batch to another, ensuring that each batch meets the required quality specifications.
Meet Regulatory Requirements: Regulatory agencies often require the use of well-characterized reference standards for the analysis of impurities. The availability of this compound as a reference standard facilitates compliance with these regulations.
The isolation and characterization of this compound, often through techniques like Medium-Pressure Liquid Chromatography (MPLC) followed by spectroscopic analysis (ESI-MS/MS, NMR, FT-IR), are essential steps in establishing it as a reliable reference standard. innovareacademics.in
Impact of Isomer C Content on Overall Drug Substance Stability
The presence of Isomer C, which has a different spatial arrangement of ester groups, could potentially influence the degradation pathways of the drug substance. For instance, the altered structure might affect the molecule's susceptibility to hydrolysis or oxidation, leading to the formation of other degradation products. A patent for a stable temsirolimus composition highlights the importance of controlling impurities, including Isomer C, to ensure the chemical stability of the parenteral formulation. google.com The development of stable formulations often involves the use of antioxidants and maintaining a specific pH to minimize degradation. google.comgoogle.com
Table 1: Factors Affecting Temsirolimus Stability
| Factor | Impact on Temsirolimus | Mitigation Strategies |
|---|---|---|
| Light | Degradation of the molecule. scribd.comaacrjournals.org | Protection from excessive room light and sunlight during handling and preparation. aacrjournals.orgpfizer.ca |
| Temperature | Temperature-dependent degradation. scribd.com | Storage under refrigeration at 2°- 8°C. pfizer.ca |
| pH | Degradation in both acidic and basic conditions. pfizer.ca | Avoidance of combinations with agents that can modify solution pH. pfizer.ca |
| Oxidation | Formation of oxidative degradation impurities. google.com | Use of antioxidants like butylatedhydroxyanisole (BHA) and butylatedhydroxytoluene (BHT). google.com |
Strategic Approaches for Isomer Management in Drug Discovery and Development
Effective management of isomers is a critical component throughout the drug discovery and development lifecycle. numberanalytics.com For temsirolimus, this involves a multi-pronged approach:
Process Chemistry Optimization: The synthesis of temsirolimus is carefully designed and optimized to minimize the formation of Isomer C and other related impurities. This can involve controlling reaction conditions, such as temperature, solvents, and catalysts.
Advanced Purification Techniques: Following synthesis, purification methods are employed to remove any remaining isomers. Techniques such as MPLC and preparative HPLC are used to achieve high purity of the temsirolimus drug substance. innovareacademics.ingoogle.com
Development of Stereoselective Analytical Methods: The development of robust and sensitive analytical methods is crucial for the detection and quantification of isomers. saudijournals.comresearchgate.net Normal-phase HPLC has been shown to be effective in separating temsirolimus from its regioisomers. saudijournals.com
Early-Stage Characterization: Characterizing potential isomers early in the development process allows for a better understanding of their potential impact on the drug's properties. innovareacademics.in This proactive approach enables the implementation of appropriate control strategies.
Future Research Directions in Temsirolimus Isomerism and Analog Development
Future research in the area of temsirolimus isomerism is likely to focus on several key areas. The development of even more efficient and stereoselective synthetic routes could further reduce the formation of unwanted isomers during manufacturing. ardena.com Continued advancements in analytical techniques will enable more sensitive and rapid detection and characterization of isomers.
Furthermore, the exploration of temsirolimus analogs and other mTOR inhibitors remains an active area of research. ucl.ac.uknih.gov Understanding the structure-activity relationships of different isomers and analogs can provide valuable insights for the design of new therapeutic agents with improved efficacy, selectivity, and safety profiles. nih.gov Investigating the specific biological activities of isomers like this compound, which are currently not well-characterized clinically, could also uncover novel therapeutic opportunities or provide a deeper understanding of the mTOR signaling pathway.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification of Temsirolimus Isomer C?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight (914.17 g/mol; C₅₁H₇₉NO₁₃) and fragmentation patterns . Infrared spectroscopy (IR) can differentiate isomers by identifying unique carbonyl (C=O) and hydroxyl (-OH) stretching frequencies, as demonstrated in analogous studies on geometric isomers . For separation, employ reverse-phase HPLC with a C18 column and gradient elution using acetonitrile/water mixtures .
Q. How is this compound synthesized, and what impurities are typically observed?
- Methodology : Synthesis involves regioselective esterification of rapamycin derivatives. Key impurities include TS monoester (rapamycin regio isomer) and TS diester, identified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . Monitor reaction intermediates using real-time IR spectroscopy to track esterification efficiency and minimize side products .
Q. What pharmacological mechanisms are associated with this compound?
- Methodology : this compound inhibits mTOR kinase, disrupting autophagy and cellular proliferation pathways. In LmnaH222P/H222P mouse models, it reduces cardiomyopathy progression by modulating AKT phosphorylation and FoxO3a signaling . Validate mechanisms using Western blotting for mTOR pathway proteins (e.g., phosphorylated S6K) and qPCR for autophagy markers like beclin1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodology : Apply the Response Evaluation Criteria in Solid Tumors (RECIST) framework to standardize efficacy metrics . For discrepancies in autophagy activation, compare tissue-specific pharmacokinetics (e.g., liver vs. cardiac tissue) using LC-MS quantification of this compound and its metabolites. Address variability by normalizing data to baseline biomarker levels (e.g., lamin A/C expression in laminopathy models) .
Q. What experimental designs are optimal for studying synergistic effects of this compound with other inhibitors?
- Methodology : Use isobologram analysis to quantify synergy, as demonstrated in combination studies with Methylnaltrexone (MNTX). For VEGF-induced migration assays, apply fixed-ratio drug combinations and calculate combination indices (CI) using CompuSyn software . Validate results with dose-response matrices and ANOVA for statistical significance .
Q. How can impurities in this compound batches impact preclinical outcomes?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to simulate impurity profiles. Quantify TS monoester and diester impurities using HPLC with UV detection at 254 nm, referencing pharmacopeial guidelines for acceptance thresholds (<0.5% w/w) . Correlate impurity levels with cytotoxicity using MTT assays in HEK293 cells .
Q. What strategies improve stability and solubility of this compound in aqueous formulations?
- Methodology : Utilize cyclodextrin-based complexation or lipid nanoparticle encapsulation. Characterize stability via accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation using UPLC-MS. For solubility, measure partition coefficients (logP) via shake-flask method and compare with computational predictions (e.g., ChemAxon) .
Methodological Best Practices
- Data Integrity : Ensure raw data (e.g., chromatograms, spectral scans) are archived with metadata, including instrument parameters and batch numbers .
- Statistical Analysis : Apply multivariate curve resolution (MCR) for overlapping chromatographic peaks and report uncertainties in quantitative assays (e.g., ±5% for HPLC purity) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly in genetically modified models (e.g., LmnaH222P/H222P mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
